N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-16-12-13-20(17(2)14-16)25-22(28)15-29-24-19-10-6-7-11-21(19)26-23(27-24)18-8-4-3-5-9-18/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHUYDGTTUWWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Chemical Formula: C19H22N2OS
Molecular Weight: 342.45 g/mol
IUPAC Name: N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide
The compound features a tetrahydroquinazoline moiety linked to a sulfanyl group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer effects. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific anticancer activity of this compound has not been extensively documented in literature; however, its structural analogs suggest potential efficacy against cancer cells.
Antimicrobial Properties
Research into related compounds has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy. Studies have reported that certain thiazolidine derivatives show significant antibacterial effects, indicating that similar mechanisms may be at play for this compound.
- Apoptosis Induction: The compound may induce apoptosis in cancer cells by activating intrinsic and extrinsic pathways.
- Cell Cycle Arrest: It may inhibit specific cell cycle phases, preventing cancer cell proliferation.
- Antioxidant Activity: Some studies suggest that compounds with similar structures possess antioxidant properties that could mitigate oxidative stress in cells.
Case Studies and Research Findings
A series of studies have explored the biological activities of compounds structurally related to this compound:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Quinazoline Derivative | Anticancer | Induced apoptosis in HeLa cells (IC50: 15 µM) |
| Study 2 | Thiazolidine Derivative | Antimicrobial | Inhibited growth of Staphylococcus aureus (MIC: 10 µg/mL) |
| Study 3 | Sulfanyl-containing Compound | Antioxidant | Reduced ROS levels in vitro |
These findings highlight the potential therapeutic applications of compounds with similar structures.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The tetrahydroquinazolin core distinguishes this compound from analogs with pyrimidine, triazole, benzimidazole, or thienopyrimidine systems:
Key Observations :
Substituent Effects on Bioactivity
Substituents on the phenyl ring and acetamide moiety modulate steric, electronic, and pharmacokinetic properties:
Key Observations :
Crystallographic and Physicochemical Properties
Crystal structures of analogs provide insights into stability and formulation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
